

Application Notes and Protocols: M1069 In Vivo Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective, orally bioavailable dual antagonist of the adenosine A2A and A2B receptors (A2AR and A2BR).[1][2] By targeting both of these receptors, M1069 is designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1][3] Adenosine, often found in high concentrations in the TME, suppresses the activity of various immune cells, thereby allowing cancer cells to evade immune destruction. M1069 reverses this immunosuppression, leading to enhanced anti-tumor immune responses and inhibition of tumor growth.[1][3][4] These application notes provide a detailed protocol for the in vivo administration of M1069 to mice, based on currently available preclinical data.

Mechanism of Action

M1069 competes with adenosine for binding to A2A and A2B receptors on the surface of immune cells such as T-cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages. [1] This competitive inhibition blocks the downstream signaling cascade initiated by adenosine. Key effects of M1069's mechanism of action include:

Inhibition of cAMP and pCREB Induction: M1069 dose-dependently suppresses the
production of cyclic adenosine monophosphate (cAMP) and the phosphorylation of cAMP
response element-binding protein (pCREB) stimulated by adenosine.[2][5]



- Rescue of IL-2 Production: By blocking A2AR signaling, M1069 restores the production of Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[2][3][5]
- Suppression of Pro-tumorigenic Factors: M1069 has been shown to inhibit the secretion of pro-tumorigenic cytokines like CXCL1 and CXCL5 and to suppress the production of vascular endothelial growth factor (VEGF) from macrophages.[2][3][4]
- Enhanced Dendritic Cell Function: The compound promotes the maturation of dendritic cells with a stronger capacity for antigen presentation, leading to improved T-cell stimulation.[3][5] [6]

Data Presentation

In Vivo Efficacy of M1069 in Syngeneic Mouse Models

Mouse Model	M1069 Dosage (oral gavage)	Frequency	Tumor Growth Inhibition (TGI)	Combination Therapy
4T1 Breast Cancer (adenosinehi/CD 73hi)	30 mg/kg	b.i.d.	Not specified	Enhanced anti- tumor activity with paclitaxel or cisplatin.[5]
4T1 Breast Cancer (adenosinehi/CD 73hi)	100 mg/kg	b.i.d.	30%[7]	Enhanced anti- tumor activity with bintrafusp alfa (BA).[3]
4T1 Breast Cancer (adenosinehi/CD 73hi)	300 mg/kg	b.i.d.	41.8%[7]	Not specified
MC38 Colon Carcinoma (adenosinelow/C D73low)	30, 100, or 300 mg/kg	b.i.d.	No significant tumor growth inhibition.[3][7]	Not specified

In Vitro Potency of M1069



Assay	Cell Type	Potency (IC50/EC50)	
A2A Receptor Binding	HEK-293	IC50: 0.130 nM[5]	
A2B Receptor Binding	HEK-293	IC50: 9.03 nM[5]	
IL-2 Production Rescue (Human)	Primary Human T-cells	EC50: 84.1 nM[5]	
IL-2 Production Rescue (Murine)	Murine Cells	EC50: 137.7 nM[5]	
VEGF Production Suppression (Human)	Human Cells	IC50: 20.9 nM[5]	
VEGF Production Suppression (Murine)	Murine Cells	IC50: 181.3 nM[5]	

Experimental Protocols

M1069 Formulation for Oral Administration

A suggested vehicle for the oral administration of **M1069** has been described.[2] The following protocol provides a method to prepare a 2.5 mg/mL solution.

Materials:

- M1069 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

• Prepare a stock solution of M1069 in DMSO at a concentration of 25 mg/mL.



- To prepare a 1 mL working solution (2.5 mg/mL), add 100 μL of the 25 mg/mL M1069 stock solution to 400 μL of PEG300.
- Mix the solution thoroughly until it is homogenous.
- Add 50 μL of Tween-80 to the mixture and mix again until evenly distributed.
- Add 450 μL of saline to bring the final volume to 1 mL.
- Mix the final solution until it is clear and homogenous.

Note: This formulation should be prepared fresh. If continuous dosing for more than two weeks is required, the stability of this formulation should be carefully evaluated.[2]

In Vivo Administration via Oral Gavage

This protocol outlines the procedure for administering **M1069** to mice using oral gavage.

Materials:

- Mice (e.g., BALB/c for 4T1 models)
- Prepared M1069 formulation
- Appropriate gauge feeding needle (gavage needle)
- Syringe (1 mL)

Procedure:

- Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
- Dosage Calculation: Calculate the required volume of the M1069 formulation based on the individual mouse's body weight and the target dose (e.g., 30, 100, or 300 mg/kg). For a 2.5 mg/mL solution, a 20g mouse would require 24 μL for a 30 mg/kg dose.
- Administration:



- Securely restrain the mouse.
- Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
- Gently insert the gavage needle into the esophagus. Do not force the needle.
- Slowly dispense the calculated volume of the **M1069** formulation.
- Carefully withdraw the gavage needle.
- Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals.
- Frequency: For efficacy studies, M1069 has been administered twice daily (b.i.d.).[5][7]

Visualizations Signaling Pathway of M1069

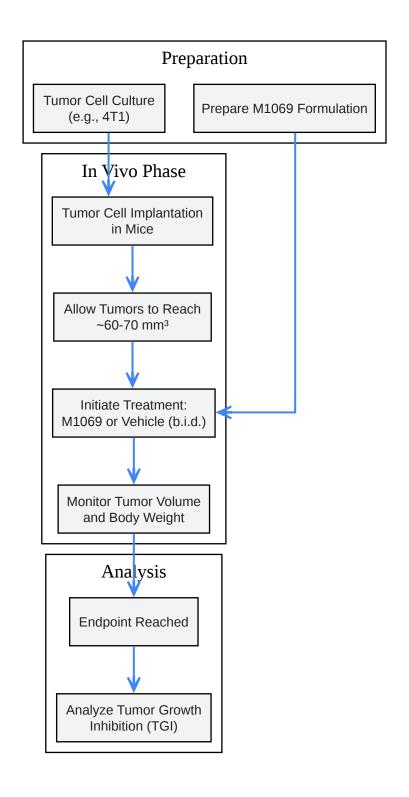


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Caption: **M1069** blocks adenosine binding to A2A/A2B receptors, inhibiting the immunosuppressive cAMP pathway.

Experimental Workflow for In Vivo Efficacy Study





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